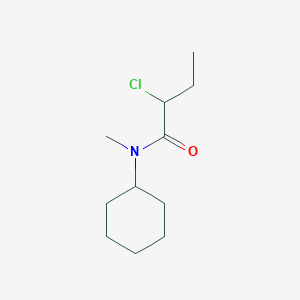

2-chloro-N-cyclohexyl-N-methylbutanamide

Description

2-Chloro-N-cyclohexyl-N-methylbutanamide is a substituted butanamide featuring a chloro group at the second carbon of the butanamide backbone and two nitrogen-bound substituents: a cyclohexyl group and a methyl group. The cyclohexyl group may enhance lipophilicity, while the methyl group could reduce steric hindrance compared to bulkier substituents .

Properties

IUPAC Name |

2-chloro-N-cyclohexyl-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO/c1-3-10(12)11(14)13(2)9-7-5-4-6-8-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHHIAQZOQFOGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C1CCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation via Acid Chloride and Amine Reaction

The classical and most reliable method involves:

- Step 1: Synthesis of 2-chlorobutanoic acid or its acid chloride derivative.

- Step 2: Reaction of 2-chlorobutanoyl chloride with N-cyclohexyl-N-methylamine in the presence of a base such as triethylamine.

This method is supported by analogous amide syntheses described in the literature where acid chlorides react with secondary amines to yield amides efficiently.

| Reaction Component | Conditions |

|---|---|

| Acid chloride (2-chlorobutanoyl chloride) | Prepared via thionyl chloride (SOCl₂) treatment of 2-chlorobutanoic acid, often with catalytic DMF |

| Amine | N-cyclohexyl-N-methylamine |

| Base | Triethylamine or similar organic base |

| Solvent | Dichloromethane or tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Reaction time | 1-3 hours |

$$

\text{2-chlorobutanoyl chloride} + \text{N-cyclohexyl-N-methylamine} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound} + \text{HCl}

$$

Halogenation of Preformed Amide

An alternative approach involves halogenation of the corresponding butanamide:

- Starting from N-cyclohexyl-N-methylbutanamide, selective chlorination at the 2-position can be achieved using reagents such as phosphorus pentachloride (PCl₅) or other chlorinating agents under controlled conditions.

Detailed Experimental Data and Research Findings

The most detailed experimental procedures for amide synthesis similar to this compound are found in pesticide chemistry literature, where related amides were prepared by reacting acid chlorides with amines under mild conditions. The characterization of products was confirmed by ^1H NMR and mass spectrometry, with yields ranging from moderate to high (40-70%) depending on purification methods.

Example data extracted from related amide syntheses:

| Compound | Yield (%) | Purification Method | Characterization Techniques |

|---|---|---|---|

| N-[1-(4-Chlorophenyl)ethyl]-3,3-dimethylbutanamide | 41 | Silica gel chromatography | ^1H NMR, Mass Spectrometry |

| 2-methoxy-3,3-dimethylbutanoyl chloride (intermediate) | — | Distillation | Melting/Boiling points |

| 2-chloro substituted amides (general) | 40-60 | Column chromatography | NMR, IR, Mass Spec |

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid chloride + amine coupling | 2-chlorobutanoyl chloride, N-cyclohexyl-N-methylamine, triethylamine | 0°C to RT, 1-3 hr, organic solvent | High yield, straightforward | Requires preparation of acid chloride |

| Halogenation of preformed amide | N-cyclohexyl-N-methylbutanamide, PCl₅ or similar | Controlled temperature, chlorinating agent | Direct chlorination possible | Risk of over-chlorination and side products |

| Adapted from pentanamide chlorination | 5-chloro-N-cyclohexyl pentanamide, PCl₅, azide reagents | 0-85°C, 3-15 hr (patent example) | Potential for complex derivatives | More steps, safety concerns with azides |

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclohexyl-N-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and amides.

Reduction: Amines and alcohols.

Substitution: Various substituted amides and amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

2-chloro-N-cyclohexyl-N-methylbutanamide exhibits potential as a pharmacologically active compound. Its structure suggests that it may interact with biological targets, which can be explored for therapeutic applications.

- Antimicrobial Activity: Preliminary studies indicate that derivatives of chloro-substituted amides often display significant antimicrobial properties. Research into similar compounds shows that modifications can enhance their efficacy against various pathogens .

- Neuroactive Properties: Compounds with similar amide structures have been investigated for their neuroactive properties, potentially acting on neurotransmitter systems. This opens avenues for exploring this compound in neuropharmacology .

Agrochemical Applications

Fungicidal Properties:

Research has highlighted the fungicidal potential of chloro-substituted amides. The compound may serve as a lead structure in developing new agrochemicals aimed at controlling fungal diseases in crops.

- Case Study: A study on similar compounds demonstrated effective inhibition of fungal growth, suggesting that this compound could be optimized for agricultural use .

Material Science

Polymer Chemistry:

The compound's unique chemical properties allow it to be explored as a building block in polymer synthesis.

- Synthesis of Functional Polymers: Investigations into the incorporation of chloro-substituted amides into polymer matrices show promise for developing materials with enhanced thermal and mechanical properties. Such polymers could find applications in coatings and composites .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which 2-chloro-N-cyclohexyl-N-methylbutanamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key differences between 2-chloro-N-cyclohexyl-N-methylbutanamide and related compounds:

Key Findings

Backbone and Substituent Effects

- Butanamide vs. Benzamide/Acetamide: The butanamide backbone offers greater conformational flexibility compared to the rigid benzamide (U-49900) or shorter acetamide chains (e.g., N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide). This flexibility may influence binding modes to biological targets .

- Chloro Position: The 2-chloro substituent in the target compound contrasts with U-49900's 3,4-dichloro substitution on an aromatic ring.

Pharmacological Implications

- U-49900: As an opioid derivative, its diethylamino-cyclohexyl group likely facilitates interactions with opioid receptors. The target compound lacks this moiety, suggesting divergent biological activity .

- CCNU: A nitrosourea chemotherapeutic, CCNU’s chloroethyl group induces DNA crosslinking.

Physicochemical and Crystallographic Properties

- Cyclohexyl vs. Aromatic Substituents: Cyclohexyl groups (as in the target compound and N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide) adopt chair conformations, promoting hydrophobic interactions. In contrast, aromatic substituents (e.g., 2-chloro-N-(3-methylphenyl)acetamide) enable π-π stacking but may reduce metabolic stability .

- Hydrogen Bonding : The target compound’s amide group facilitates N–H⋯O hydrogen bonding, similar to 2-chloro-N-(3-methylphenyl)acetamide. However, steric effects from the cyclohexyl group may alter crystal packing compared to planar phenyl derivatives .

Biological Activity

2-Chloro-N-cyclohexyl-N-methylbutanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN\O

- Molecular Weight : 215.7 g/mol

This compound features a butanamide backbone with a chlorinated substituent and a cyclohexyl group, which may influence its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives showed that specific structural modifications could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis highlighted that the presence of the cyclohexyl group plays a crucial role in its potency.

Anticonvulsant Activity

In a comparative study, compounds similar to this compound were evaluated for their anticonvulsant properties. The results indicated that modifications to the amide group could lead to varying levels of anticonvulsant activity. The compound's structural features were essential for binding to specific receptors involved in seizure activity regulation .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro assays demonstrated that while the compound exhibited biological activity, it also showed cytotoxic effects at higher concentrations. This necessitates careful consideration when developing therapeutic applications .

The biological activity of this compound is thought to involve interactions with specific molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neuronal excitability and potentially modulating seizure thresholds.

- Enzyme Inhibition : It is hypothesized that this compound could inhibit certain enzymes linked to inflammatory processes, thereby exhibiting anti-inflammatory properties .

Case Studies

- Antimicrobial Efficacy : A study testing various derivatives against Staphylococcus aureus found that this compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development.

- Anticonvulsant Evaluation : In an animal model, the compound was tested for its ability to prevent seizures induced by maximal electroshock. Results indicated a dose-dependent reduction in seizure frequency, with an effective dose (ED50) determined at approximately 20 mg/kg .

Comparative Analysis

The following table summarizes the biological activities and observed effects of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Anticonvulsant Activity | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| N-Cyclohexyl-N-methylbutanamide | Moderate | Low | Low |

| N,N-Dimethylbutanamide | Low | High | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-N-cyclohexyl-N-methylbutanamide, and what reaction conditions ensure high yield and purity?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution. React 2-chlorobutanoyl chloride with N-methylcyclohexylamine in an inert solvent (e.g., dichloromethane) under basic conditions (triethylamine or pyridine) at 0–5°C to control exothermicity. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). Purify the crude product via column chromatography (silica gel, same solvent system) or recrystallization (ethanol/water) .

- Key Parameters : Low temperature minimizes side reactions (e.g., hydrolysis), while excess amine ensures complete acylation. Yield typically ranges from 65–85% depending on purification efficiency.

Q. How can researchers characterize the purity and structural identity of this compound using standard analytical techniques?

- Methodology :

- NMR : NMR (CDCl) should show signals for the cyclohexyl group (δ 1.2–2.1 ppm, multiplet), N-methyl (δ 2.8–3.1 ppm, singlet), and the chloro-substituted butanamide backbone (δ 4.1–4.3 ppm, triplet for CHCl).

- IR : Confirm amide C=O stretch at ~1650 cm and N–H bend (if present) at ~1550 cm.

- Mass Spectrometry : ESI-MS should display [M+H] at m/z 246.1 (CHClNO) .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Methodology : Store in airtight containers under inert gas (N) at –20°C to prevent hydrolysis or thermal degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products (e.g., free amine or carboxylic acid) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

- Methodology : Grow crystals via slow evaporation of a saturated ethanol solution. Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) at 293 K. Solve the structure using SHELX and refine with Olex2. Key metrics:

- Bond Lengths : C–Cl (1.79–1.81 Å), C=O (1.23–1.25 Å).

- Torsion Angles : Cyclohexyl chair conformation confirmed by C–N–C–C dihedral angles (~60°).

- Data Contradictions : Compare with structurally similar amides (e.g., 2-chloro-N-(2-methylphenyl)benzamide) to identify steric or electronic deviations .

Q. What computational strategies can predict the bioactivity of this compound against bacterial targets?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., penicillin-binding proteins). Prioritize residues with hydrogen-bonding potential (e.g., Ser/Ala in active sites).

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and ligand-protein interaction fingerprints.

- Validation : Compare results with experimental MIC values from broth microdilution assays (e.g., against S. aureus or E. coli) .

Q. How do substituent effects on the cyclohexyl group influence the compound’s regioselectivity in nucleophilic reactions?

- Methodology : Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups at para positions). Monitor reaction outcomes (e.g., SN2 vs. SN1 pathways) via NMR kinetic studies. Key findings:

- Steric Effects : Bulky substituents reduce reaction rates (e.g., tert-butyl vs. methyl).

- Electronic Effects : Electron-deficient cyclohexyl groups enhance electrophilicity at the amide carbonyl .

Q. What experimental and theoretical approaches address contradictions in reported crystallographic data for similar chloroamides?

- Methodology :

- Data Reconciliation : Use Mercury software to overlay CIF files of analogous structures (e.g., 3-chloro-N-cyclohexylbenzamide) and identify outliers in bond lengths/angles.

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing differences.

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare theoretical and experimental conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.